

An In-depth Technical Guide to Ceramide NG: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ceramide NG	
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Abstract

Ceramide NG (N-stearoyl-D-erythro-sphinganine), a key sphingolipid naturally present in the stratum corneum, plays a pivotal role in maintaining the structural integrity and barrier function of the skin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **Ceramide NG**. Detailed experimental protocols for its synthesis and analysis, along with insights into its involvement in cellular signaling pathways, are presented to support researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Chemical Structure and Identification

Ceramide NG, also known as Ceramide 2, is an N-acylated sphingolipid. Its structure consists of a sphinganine base (D-erythro-sphinganine) linked to a stearic acid molecule via an amide bond.[1]

IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide[1]

Molecular Formula: C36H73NO3[1]

Molecular Weight: 568.0 g/mol [1]



CAS Number: 2304-80-5[1]

Synonyms: Ceramide 2, N-Stearoyl-D-erythro-sphinganine, N-Stearoyldihydrosphingosine[1]

Physicochemical Properties

The biophysical characteristics of **Ceramide NG** are crucial for its function within the complex lipid matrix of the stratum corneum. These properties influence the organization and permeability of the skin barrier.

Property	Value	References
Melting Point	90.0 - 100.0 °C	[2]
Solubility	Insoluble in water. Soluble in ethanol and other organic solvents.	[3]
Critical Micelle Concentration (CMC)	A specific CMC for Ceramide NG is not readily available in the literature. However, for long-chain ceramides, the CMC is generally very low due to their high hydrophobicity. For comparison, the CMC of stearoylcarnitine, a molecule with a similar long acyl chain, varies from approximately 10 µM to 25 µM depending on the pH.[4] The CMC is influenced by factors such as acyl chain length, head group polarity, temperature, and the ionic strength of the medium.[5]	[4][5]

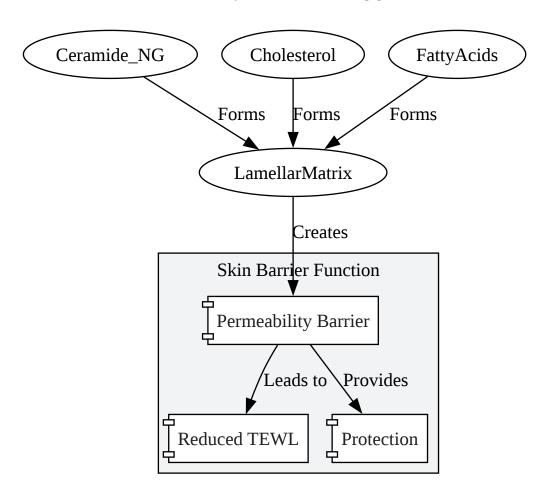
Biological Significance and Signaling Pathways



Ceramide NG is a fundamental component of the skin's protective barrier, contributing to its structural integrity and regulating water loss.[6][7] It is involved in various cellular signaling pathways that modulate keratinocyte differentiation and apoptosis, crucial processes for maintaining skin homeostasis.[8]

Role in Skin Barrier Function

Ceramide NG, along with cholesterol and free fatty acids, forms the lamellar lipid structure in the stratum corneum. This organized structure is essential for the permeability barrier of the skin, preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults.[9][9] The interaction of **Ceramide NG** with cholesterol and fatty acids is critical for the formation of a stable and impermeable barrier.[1]

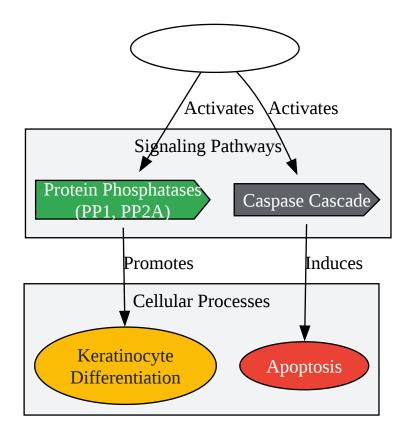


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Signaling in Keratinocyte Differentiation and Apoptosis



Ceramides are bioactive lipids that can act as second messengers in various signaling cascades. They have been shown to influence the differentiation of keratinocytes, the primary cells of the epidermis.[8] Ceramide signaling can also induce apoptosis (programmed cell death), a critical process for the removal of damaged cells and tissue turnover.[10][11][12] The balance of ceramide-mediated signaling is crucial for maintaining a healthy epidermis.



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Experimental Protocols Synthesis of Ceramide NG (N-stearoyl-D-erythrosphinganine)

This protocol is adapted from established methods for ceramide synthesis.[13][14][15][16]

Materials:

• D-erythro-sphinganine

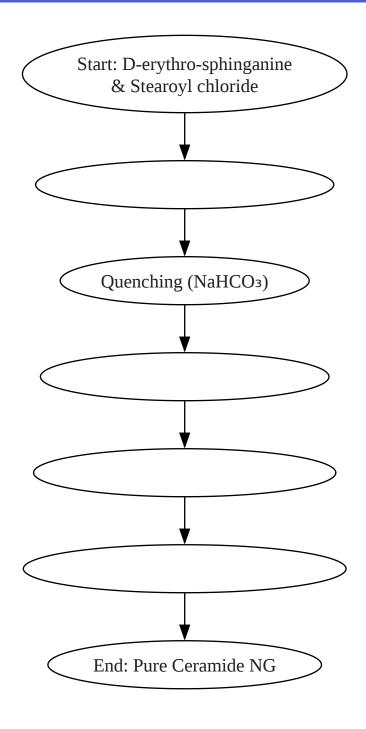


- Stearoyl chloride
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve D-erythro-sphinganine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add triethylamine to the solution to act as a base.
- Slowly add a solution of stearoyl chloride in anhydrous THF to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure Ceramide NG.
- Confirm the structure and purity of the synthesized Ceramide NG using ¹H NMR, ¹³C NMR, and mass spectrometry.





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Analysis of Ceramide NG

This protocol provides a general framework for the quantitative analysis of **Ceramide NG** in biological samples, adapted from published methods.[6][17][18][19][20]

Sample Preparation (Lipid Extraction):



- · Homogenize the tissue or cell sample.
- Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method).
- Collect the organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
- Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for Ceramide NG.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **Ceramide NG**.[21][22][23][24][25]



Sample Preparation:

- Dissolve a sufficient amount of purified Ceramide NG (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to an NMR tube.

NMR Experiments:

- ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns.
- 13C NMR: Provides information on the carbon skeleton of the molecule.
- 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of **Ceramide NG**.

Conclusion

Ceramide NG is a vital lipid component of the skin, with well-defined roles in barrier function and cellular signaling. This guide provides a detailed overview of its chemical and physical properties, alongside practical experimental protocols for its synthesis and analysis. A thorough understanding of **Ceramide NG** is essential for the development of advanced skincare formulations and therapeutic strategies for skin disorders characterized by a compromised barrier. The provided methodologies and data aim to facilitate further research and innovation in this field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ceramide NG: Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014457#ceramide-ng-structure-and-chemical-properties]

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